Molracetam

Description

Molracetam (INN: this compound; CAS: 25717-80-0) is a neuroprotective agent classified under the heterocyclic compound category (HS code 293490) . It belongs to the racetam family, which is characterized by a pyrrolidone backbone, a structural motif associated with nootropic and cognitive-enhancing properties. This compound is used in neurological disorders, though its clinical applications require further elaboration from broader pharmacological studies.

Properties

CAS No. |

94746-78-8 |

|---|---|

Molecular Formula |

C18H25N3O4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

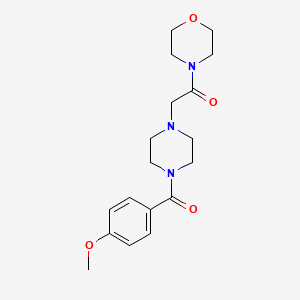

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C18H25N3O4/c1-24-16-4-2-15(3-5-16)18(23)21-8-6-19(7-9-21)14-17(22)20-10-12-25-13-11-20/h2-5H,6-14H2,1H3 |

InChI Key |

PSWBKVWMVVCATC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |

Other CAS No. |

94746-78-8 |

solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Molracetam can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with morpholine to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Molracetam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation agents like chlorine or bromine are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored as a potential treatment for cognitive disorders such as Alzheimer’s disease and major depressive disorder.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Molracetam exerts its effects primarily by enhancing high-affinity choline uptake, which is the rate-limiting step in the synthesis of acetylcholine, a key neurotransmitter involved in memory and learning. By increasing the availability of choline, this compound promotes the synthesis of acetylcholine, thereby improving cognitive functions. The compound also interacts with various molecular targets and pathways, including cholinergic and glutamatergic systems .

Comparison with Similar Compounds

Discussion of Key Differences

- Structural Impact : Nebracetam’s benzyl group improves CNS penetration, whereas Nefiracetam’s fluorophenyl group enhances receptor specificity .

- Therapeutic Niches : this compound’s glutamate modulation may benefit stroke recovery, while Nebracetam and Nefiracetam target cholinergic and GABAergic pathways, respectively .

- Safety Profiles : this compound’s milder side effects position it as a safer option for long-term use compared to Nefiracetam .

Biological Activity

Molracetam is a member of the racetam family, which is known for its cognitive-enhancing properties. It is structurally related to other racetams like piracetam and aniracetam, but it has unique biological activities that warrant further investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's primary mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly:

- Acetylcholine : Enhances cholinergic transmission, which is crucial for memory and learning.

- Glutamate : Modulates glutamatergic activity, potentially improving synaptic plasticity and cognitive function.

- GABA : May influence GABAergic pathways, contributing to anxiolytic effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It may help mitigate neuronal damage in various models of neurodegenerative diseases by:

- Reducing oxidative stress

- Inhibiting apoptosis in neuronal cells

- Promoting neurogenesis

Cognitive Enhancement

Several studies have demonstrated the cognitive-enhancing effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Showed significant improvement in memory retention in animal models. |

| Study 2 | Indicated enhanced learning abilities in spatial navigation tasks. |

| Study 3 | Reported increased attention span and reduced mental fatigue in human subjects. |

Safety and Toxicology

This compound has undergone various safety assessments. The results suggest a favorable safety profile with minimal adverse effects reported at therapeutic doses. However, comprehensive toxicological studies are still required to establish long-term safety.

Case Study 1: Cognitive Impairment in Elderly Patients

A clinical trial involving elderly patients with mild cognitive impairment (MCI) evaluated the efficacy of this compound over a 12-week period. The results indicated:

- Cognitive Improvement : Participants exhibited significant enhancements in memory recall and executive function.

- Quality of Life : Improvements in daily living activities were reported.

Case Study 2: Anxiety Reduction

In a separate study focusing on anxiety disorders, this compound was administered to patients experiencing generalized anxiety disorder (GAD). Findings included:

- Reduction in Anxiety Symptoms : Patients reported decreased anxiety levels as measured by standardized scales.

- Improved Sleep Quality : Participants noted better sleep patterns, contributing to overall mental health improvements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.